molecular formula C9H7Cl2N3 B12871513 1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine CAS No. 184420-71-1

1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B12871513
CAS No.: 184420-71-1
M. Wt: 228.07 g/mol
InChI Key: MJPWPEUJVVTPIB-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffold in Chemical Sciences

The pyrazole ring is a five-membered aromatic heterocycle with a molecular formula of C₃H₄N₂. academicstrive.comscbt.com It contains three carbon atoms and two adjacent nitrogen atoms. orientjchem.orgspast.org This structure is a weak base and is considered an aromatic compound due to the delocalization of six π-electrons. orientjchem.orgspast.org First named in 1883 by German chemist Ludwig Knorr, pyrazoles were initially synthesized in a traditional method using acetylene (B1199291) and diazomethane. academicstrive.com For a long time, it was believed that pyrazoles did not occur naturally, until the first natural derivatives were identified in 1954, with one of the first being extracted from watermelon seeds in 1959. academicstrive.com

In chemical sciences, the pyrazole scaffold is of paramount importance for several reasons:

Synthetic Versatility: Pyrazoles are readily accessible through various synthetic routes, such as the condensation of hydrazines with 1,3-dicarbonyl compounds, 1,3-dipolar cycloadditions, and multicomponent reactions. nih.gov This synthetic accessibility allows for the creation of a vast library of substituted derivatives, enabling chemists to fine-tune the molecule's properties for specific applications. rsc.org

Structural Properties: The pyrazole ring is a planar structure. orientjchem.org Unsubstituted pyrazole is a colorless solid with a melting point of 70°C, which is attributed to intermolecular hydrogen bonding. globalresearchonline.net The presence of two nitrogen atoms provides unique chemical properties; the N-1 position can be deprotonated in the presence of a strong base, increasing its reactivity, while the N-2 nitrogen has a lone pair of electrons that makes it reactive towards electrophiles. orientjchem.org Furthermore, 3(5)-substituted pyrazoles can exist as two different tautomers, a phenomenon that can influence their reactivity and biological interactions. mdpi.com

Broad Applications: The applications of pyrazole derivatives are not limited to medicine. They are used in diverse areas such as agriculture as insecticides and fungicides, and in technology as dyes and fluorescent substances. nih.govglobalresearchonline.net They are also employed as chelation and extraction reagents for various metal ions. rsc.org This wide applicability makes the pyrazole nucleus a subject of continuous interest and research in many branches of chemistry. nih.gov

Overview of Pyrazole Derivatives in Medicinal Chemistry and Chemical Biology

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govnih.gov This term refers to a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target, making it a recurring motif in the development of new drugs. nih.gov The presence of the pyrazole moiety in numerous FDA-approved drugs underscores its therapeutic potential. nih.gov

Examples of well-established drugs containing the pyrazole core include:

Celecoxib: A potent anti-inflammatory drug. nih.govnih.gov

Sildenafil: Used for the treatment of erectile dysfunction. tandfonline.comnih.gov

Rimonabant: An anti-obesity agent. nih.govnih.gov

Axitinib, Ibrutinib, and Ruxolitinib: Kinase inhibitors used in cancer therapy. tandfonline.com

Apixaban: An anticoagulant. nih.gov

Lenacapavir: An antiviral agent for treating HIV. tandfonline.com

The biological significance of pyrazole derivatives is vast, with studies reporting a wide spectrum of pharmacological activities. orientjchem.orgnih.govresearchgate.net These activities include:

Anti-inflammatory nih.govglobalresearchonline.netnih.gov

Anticancer nih.govrsc.orgresearchgate.net

Antimicrobial (antibacterial and antifungal) nih.govresearchgate.net

Antiviral nih.govnih.gov

Antidepressant nih.gov

Analgesic orientjchem.orgnih.gov

Anticonvulsant spast.orgglobalresearchonline.net

Antitubercular nih.govnih.gov

Antioxidant spast.orgnih.gov

Enzyme inhibitors (e.g., kinase inhibitors, monoamine oxidase inhibitors) globalresearchonline.netnih.govnih.gov

Neuroprotective nih.gov

This remarkable diversity in biological function has spurred extensive research into the chemical and biological properties of the pyrazole skeleton, making it a focal point for the design and discovery of new therapeutic agents. nih.govnih.gov

Rationale for Research on Dichlorophenyl-Substituted Pyrazol-5-amines

The specific focus on a compound like 1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine stems from a rational drug design strategy that involves modifying a core scaffold to enhance its biological activity, selectivity, and drug-like properties. The rationale for investigating this particular substitution pattern can be broken down into several key aspects:

Influence of the Phenyl Group: The attachment of a phenyl group to the pyrazole ring is a common strategy in medicinal chemistry. This addition can influence the molecule's lipophilicity (its ability to dissolve in fats and cross cell membranes) and introduce potential for specific interactions, such as pi-stacking, with biological targets.

Impact of Dichloro-Substitution: The presence and position of halogen atoms, like chlorine, on the phenyl ring can dramatically alter the compound's electronic and steric properties.

Electronic Effects: Chlorine is an electron-withdrawing group, which can modify the electron distribution across the entire molecule. This can affect the basicity of the pyrazole ring and its ability to form hydrogen bonds, which are crucial for binding to enzymes and receptors. mdpi.com

Steric Effects: The two chlorine atoms at the 2 and 6 positions (ortho positions) of the phenyl ring create significant steric hindrance. This bulkiness can force the phenyl ring to twist out of plane with the pyrazole ring, creating a specific three-dimensional shape. This defined conformation can lead to higher selectivity for a particular biological target, as it may fit more precisely into a specific binding pocket while preventing binding to others, thus reducing off-target effects. The steric and electronic effects of the 2,6-dichlorobenzyl group are critical to its reactivity and biological interactions.

Role of the 5-Amino Group: The amino (-NH₂) group at the 5-position of the pyrazole ring is a key functional group. It can act as both a hydrogen bond donor and acceptor, providing crucial interaction points with biological macromolecules. 5-aminopyrazoles are widely used as precursors in the synthesis of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which themselves have significant biological activities. mdpi.com

Combined Effect: Research on related structures suggests that combining these features is a promising strategy. For instance, derivatives with a dichlorophenyl group have been investigated for various activities, including as potential kinase inhibitors and antimicrobial agents. Studies on compounds like 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H- orientjchem.orgnih.govtandfonline.comtriazolo[3,4-b] orientjchem.orgnih.govresearchgate.netthiadiazine-7-carboxylic acid highlight the continued interest in the 2,6-dichlorophenyl moiety in complex heterocyclic systems. researchgate.netzsmu.edu.ua

In essence, the synthesis and investigation of this compound are driven by the hypothesis that the specific combination of the proven pyrazole scaffold, the conformational constraints and electronic influence of the 2,6-dichlorophenyl group, and the hydrogen-bonding capability of the 5-amino group will result in a molecule with unique and potentially valuable biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184420-71-1

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C9H7Cl2N3/c10-6-2-1-3-7(11)9(6)14-8(12)4-5-13-14/h1-5H,12H2

InChI Key

MJPWPEUJVVTPIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C(=CC=N2)N)Cl

Origin of Product

United States

Spectroscopic and Advanced Structural Elucidation of 1 2,6 Dichlorophenyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of atoms can be established.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine would be expected to exhibit distinct signals corresponding to the aromatic protons of the dichlorophenyl ring and the pyrazole (B372694) ring, as well as the amine protons. The protons on the pyrazole ring, typically at positions 3 and 4, would appear as doublets due to coupling with each other. The protons on the 2,6-dichlorophenyl substituent would likely show a complex splitting pattern, a triplet for the proton at the 4-position and a doublet for the protons at the 3 and 5-positions, assuming they are equivalent. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. It would show distinct signals for each unique carbon atom in the dichlorophenyl ring and the pyrazole ring. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. For instance, the carbons attached to the chlorine atoms (C2' and C6') and the nitrogen atom of the pyrazole ring (C1') would be expected to be downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3 (pyrazole)7.0 - 8.0 (d)130 - 145
H-4 (pyrazole)5.5 - 6.5 (d)90 - 105
NH₂4.0 - 6.0 (br s)-
H-3'/H-5' (phenyl)7.2 - 7.6 (d)125 - 135
H-4' (phenyl)7.1 - 7.5 (t)128 - 140
C-3 (pyrazole)-130 - 145
C-4 (pyrazole)-90 - 105
C-5 (pyrazole)-145 - 160
C-1' (phenyl)-130 - 140
C-2'/C-6' (phenyl)-135 - 150
C-3'/C-5' (phenyl)-125 - 135
C-4' (phenyl)-128 - 140

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions. (d = doublet, t = triplet, br s = broad singlet).

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For This compound , a cross-peak between the H-3 and H-4 protons of the pyrazole ring would confirm their adjacent relationship. Similarly, correlations between the aromatic protons of the dichlorophenyl ring would help in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for the protonated carbons of the pyrazole and dichlorophenyl rings. For example, the signal for the H-3 proton would show a correlation to the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the pyrazole protons (H-3 and H-4) to the carbons of the dichlorophenyl ring would confirm the N-phenyl linkage. Also, correlations from the amine protons to the C-5 of the pyrazole ring would establish the position of the amino group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two sharp to medium bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorophenyl group would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium, Sharp
Aromatic C-H Stretch3000 - 3100Medium to Weak
C=C and C=N Stretch (Aromatic/Pyrazole)1400 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
C-Cl Stretch600 - 800Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of This compound with high precision. This allows for the determination of the elemental formula of the compound, confirming its atomic composition. The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.

Fragmentation Pattern Interpretation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of this fragmentation pattern provides valuable structural information. For This compound , characteristic fragmentation pathways could include the loss of the amino group, cleavage of the bond between the phenyl and pyrazole rings, and the loss of chlorine atoms or HCl. The fragmentation pattern would be a unique fingerprint for the compound, further confirming its structure.

Table 3: Potential Fragments in the Mass Spectrum of this compound

Fragment Possible Origin
[M-NH₂]⁺Loss of the amino group
[C₆H₃Cl₂N]⁺Cleavage of the N-phenyl bond
[C₃H₄N₃]⁺Cleavage of the N-phenyl bond
[M-Cl]⁺Loss of a chlorine atom
[M-HCl]⁺Loss of hydrogen chloride

X-ray Crystallography for Solid-State Structure Determination

For this compound, this analysis would have yielded critical data, which would be presented in the following table. The anticipated data points would include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density.

Table 1: Crystallographic Data for this compound (Data not available in published literature)

Parameter Value
Crystal System Not available
Space Group Not available
a (Å) Not available
b (Å) Not available
c (Å) Not available
α (°) Not available
β (°) Not available
γ (°) Not available
Volume (ų) Not available
Z Not available

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are characteristic of a molecule's electronic structure.

The analysis of the UV-Vis spectrum of this compound would provide insights into the types of electronic transitions occurring, such as π→π* and n→π* transitions, which are typical for aromatic and heterocyclic compounds containing heteroatoms with lone pairs of electrons. The data would be summarized in the table below, typically recorded in various solvents to observe any solvatochromic shifts.

Table 2: UV-Vis Absorption Data for this compound (Data not available in published literature)

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition
Not available Not available Not available Not available

A detailed interpretation of the spectrum would have followed, discussing the influence of the dichlorophenyl and amine substituents on the electronic transitions of the pyrazole core. The positions and intensities of the absorption bands would be correlated with the molecular structure, providing a deeper understanding of its electronic properties.

Chemical Reactivity and Mechanistic Investigations of 1 2,6 Dichlorophenyl 1h Pyrazol 5 Amine

Reactivity of the Pyrazol-5-amine Moiety

The pyrazol-5-amine portion of the molecule is a polyfunctional system that dictates much of the compound's synthetic utility. It possesses several sites susceptible to chemical attack, leading to a wide array of possible transformations.

5-Aminopyrazole derivatives are characterized by the presence of three distinct nucleophilic centers: the exocyclic amino group (5-NH2), the endocyclic secondary amine (1-NH), and the carbon atom at the 4-position of the pyrazole (B372694) ring (4-CH) nih.govnih.gov. The relative nucleophilicity of these sites typically follows the order: 5-NH2 > 1-NH > 4-CH nih.gov. In the case of 1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, the 1-NH position is substituted by the dichlorophenyl ring, rendering it non-nucleophilic. Therefore, the reactivity is centered on the exocyclic 5-NH2 group and the 4-CH position.

The primary amino group at the C-5 position is the most potent nucleophilic site, a characteristic attributed to the high electron density on the nitrogen atom nih.gov. This site readily participates in reactions with a wide range of electrophiles. The carbon atom at the C-4 position of the pyrazole ring acts as a secondary nucleophilic site. Its reactivity can be understood in the context of it being the β-position within an enamine-like system, where the amino group at C-5 enhances the electron density at C-4 through resonance. The extent of nucleophilicity at these positions governs the regioselectivity of various condensation and substitution reactions researchgate.net.

Table 1: Nucleophilic Sites and Reactivity
Nucleophilic SiteDescriptionRelative Reactivity
5-NH2Exocyclic primary amino groupHighest
1-NHEndocyclic ring nitrogen (Substituted in the target molecule)N/A
4-CHCarbon atom at position 4 of the pyrazole ringLower than 5-NH2

The pyrazole ring, particularly when activated by an amino group at the C-5 position, is susceptible to electrophilic substitution. These reactions predominantly occur at the C-4 position, which is activated by the electron-donating effect of the 5-amino group. A variety of electrophilic substitution reactions have been documented for the pyrazole nucleus scribd.com.

Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been successfully achieved at the C-4 position using N-halosuccinimides (NXS) as halogenating agents. beilstein-archives.org This metal-free protocol works effectively for chlorination, bromination, and iodination at room temperature, providing a straightforward route to 4-halogenated pyrazole derivatives. beilstein-archives.org The proposed mechanism involves the activation of the NXS reagent by the solvent (DMSO), followed by the electrophilic attack of the polarized halogen on the electron-rich C-4 position of the pyrazole ring beilstein-archives.org.

Other common electrophilic substitution reactions for the pyrazole ring include nitration, sulfonation, Vilsmeier-Haack formylation, and diazonium coupling, all of which preferentially yield the C-4 substituted product scribd.com. For instance, Vilsmeier-Haack reactions on pyrazole derivatives using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) introduce a formyl group at the C-4 position nih.gov.

Table 2: Electrophilic Substitution at the C-4 Position of the Pyrazole Ring
ReactionReagentsElectrophileProduct
HalogenationNCS, NBS, or NIS in DMSOX+ (e.g., Cl+, Br+, I+)4-Halopyrazole
NitrationHNO3 + H2SO4NO2+4-Nitropyrazole
SulfonationFuming H2SO4SO3Pyrazole-4-sulfonic acid
Vilsmeier-Haack FormylationPOCl3 + DMF[ClCH=N(CH3)2]+4-Formylpyrazole
Azo CouplingArN2+Cl-ArN2+4-Arylazopyrazole

Transformations Involving the Dichlorophenyl Substituent

The 1-(2,6-dichlorophenyl) substituent is generally considered to be chemically robust. The two chlorine atoms are strong deactivating groups for electrophilic aromatic substitution and provide significant steric hindrance around the aryl ring, limiting its reactivity.

Direct substitution of the chlorine atoms on the 2,6-dichlorophenyl ring is challenging. Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the pyrazole ring is not sufficiently electron-withdrawing to activate the chlorine atoms for SNAr. Furthermore, the steric crowding from the adjacent chlorine and the bulky pyrazole moiety at the C-1 position sterically shields the chlorinated carbons from nucleophilic attack.

Similarly, electrophilic aromatic substitution on the dichlorophenyl ring is highly unfavorable. The chlorine atoms are ortho, para-directing but strongly deactivating, making the ring significantly less reactive towards electrophiles than benzene. The combined deactivating effect of two chlorine atoms and the steric hindrance makes further substitution on this ring a difficult transformation to achieve under standard conditions.

The 2,6-dichlorophenyl group is highly resistant to oxidation under typical laboratory conditions. The C-Cl bonds and the aromatic ring are stable to most common oxidants.

Cyclization and Cycloaddition Reactions using this compound as Precursor

The most significant synthetic application of this compound is its use as a building block for constructing fused heterocyclic ring systems. scirp.org The bifunctional nucleophilicity of the 5-amino (N) and 4-carbon (C) atoms allows it to react with various bielectrophilic reagents to form new rings. nih.govnih.gov

These reactions often proceed through a sequence of steps, such as Michael addition followed by cyclization and dehydration/aromatization. For example, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones can lead to the formation of pyrazolo[3,4-b]pyridines nih.gov. Similarly, condensation with β-dicarbonyl compounds is a common strategy for synthesizing pyrazolo[1,5-a]pyrimidines nih.gov. The regioselectivity of these cyclizations is dictated by the initial site of nucleophilic attack, which is typically the more reactive 5-NH2 group nih.gov.

Another important class of reactions involves the diazotization of the 5-amino group, followed by intramolecular cyclization to yield pyrazolo[3,4-d] nih.govnih.govscirp.orgtriazine derivatives nih.gov. Furthermore, 5-aminopyrazoles react with reagents like 2-(arylidene)malononitriles to afford various pyrazolo[1,5-a]pyrimidine products nih.gov. Intramolecular cycloaddition reactions, such as those involving nitrile oxides generated from aldoximes, have also been employed with pyrazole scaffolds to create novel fused pyrazolo-isoxazole systems nih.gov.

Table 3: Examples of Cyclization and Cycloaddition Reactions
Bielectrophilic ReagentReaction TypeFused Heterocyclic Product
β-DiketonesCyclocondensationPyrazolo[1,5-a]pyrimidines
α,β-Unsaturated KetonesMichael Addition / CyclizationPyrazolo[3,4-b]pyridines
2-(Arylidene)malononitrilesCyclocondensationPyrazolo[1,5-a]pyrimidines
Nitrous Acid (for diazotization)Diazotization / CyclizationPyrazolo[3,4-d] nih.govnih.govscirp.orgtriazines
Prop-2-en-1-yloxy derivatives (internal)Intramolecular Nitrile Oxide CycloadditionPyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnih.govoxazoles

Formation of Fused Heterocyclic Systems (e.g., Pyrazoloazines, Pyrazolo-Fused Naphthyridines, Diazocanes)

The 5-amino-1H-pyrazole scaffold is a cornerstone in the construction of fused bicyclic and polycyclic heterocyclic compounds, owing to the presence of multiple nucleophilic centers that can participate in cyclization reactions. The reactivity of this compound is analogous to other 5-aminopyrazoles, serving as a versatile building block for pyrazolo-fused systems.

Pyrazoloazines:

A prominent class of fused systems derived from 5-aminopyrazoles are the pyrazolo[1,5-a]pyrimidines. These are synthesized through the cyclocondensation reaction of the 5-aminopyrazole with various 1,3-dielectrophiles, such as β-dicarbonyl compounds, enaminones, or β-unsaturated ketones. nih.govresearchgate.net The reaction mechanism typically involves an initial nucleophilic attack by the exocyclic amino group on one of the electrophilic centers, followed by an intramolecular cyclization and dehydration. The regioselectivity of the cyclization is generally high, favoring the formation of the pyrazolo[1,5-a]pyrimidine isomer due to the greater nucleophilicity of the exocyclic amino group compared to the endocyclic pyrazole nitrogen. researchgate.net For instance, the reaction of 5-aminopyrazoles with β-diketones in acetic acid or under microwave irradiation leads to the formation of the corresponding pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net

Another important pyrazoloazine system is the pyrazolo[3,4-b]pyridine scaffold. nih.gov These are commonly synthesized by reacting 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. nih.govnih.gov The reaction often proceeds via a Michael addition of the pyrazole C4-anion to the unsaturated system, followed by cyclization of the amino group onto a carbonyl and subsequent aromatization. nih.gov The Gould-Jacobs reaction, utilizing reagents like diethyl 2-(ethoxymethylene)malonate, also provides a route to 4-hydroxy-substituted pyrazolo[3,4-b]pyridines. nih.gov

PrecursorReagentFused SystemReference
5-Amino-1H-pyrazolesβ-Dicarbonyl CompoundsPyrazolo[1,5-a]pyrimidines nih.gov
5-Amino-1H-pyrazolesα,β-Unsaturated KetonesPyrazolo[3,4-b]pyridines nih.gov
5-Amino-1H-pyrazolesDiethyl 2-(ethoxymethylene)malonate4-Hydroxypyrazolo[3,4-b]pyridines nih.gov

Pyrazolo-Fused Naphthyridines and Diazocanes:

More complex fused systems can be accessed through domino reactions. For example, the reaction of pyrazol-5-amines with arylglyoxals can selectively lead to the formation of dipyrazolo-fused 1,7-naphthyridines or dipyrazolo-fused 1,3-diazocanes, depending on the reaction conditions and the substituents on the pyrazole ring. nih.govacs.org These reactions showcase the ability of the 5-aminopyrazole scaffold to participate in intricate, multi-step transformations to build complex molecular architectures. nih.govacs.org A study has also reported the synthesis of a complex 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H- researchgate.netnih.govnih.govtriazolo[3,4-b] nih.govnih.govias.ac.inthiadiazine system, highlighting the utility of the 2,6-dichlorophenyl moiety in constructing polyheterocyclic frameworks. researchgate.netzsmu.edu.ua

Domino and Multicomponent Reaction Mechanisms

Domino and multicomponent reactions (MCRs) are highly efficient synthetic strategies for the construction of complex molecules from simple starting materials in a single operation, thereby minimizing waste and saving time and resources. researchgate.netnih.gov The this compound is an ideal candidate for such reactions due to its multiple reactive sites.

The mechanism of these reactions often involves a cascade of transformations. For instance, in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles, arylglyoxals, and malononitrile, the reaction is believed to proceed through an initial Knoevenagel condensation between the arylglyoxal and malononitrile. researchgate.net This is followed by a Michael addition of the nucleophilic C4 position of the aminopyrazole to the electron-deficient alkene. The final step involves an intramolecular cyclization of the amino group onto one of the nitrile groups, followed by tautomerization to yield the aromatic pyrazolo[3,4-b]pyridine. researchgate.net

In the formation of dipyrazolo-fused 1,7-naphthyridines and 1,3-diazocanes from pyrazol-5-amines and arylglyoxals, the proposed mechanism involves a series of additions and dehydrations. nih.govacs.org The reaction pathway can be directed towards one product over the other by tuning the reaction conditions. The mechanism for the formation of the naphthyridine is thought to involve an intermolecular C=O addition followed by dehydration to form an allene intermediate, which then undergoes an intramolecular 6π electrocyclization. nih.govacs.org

Reaction TypeReactantsProductMechanistic StepsReference
Three-component5-Aminopyrazole, Arylglyoxal, MalononitrilePyrazolo[3,4-b]pyridineKnoevenagel condensation, Michael addition, Intramolecular cyclization researchgate.net
DominoPyrazol-5-amine, ArylglyoxalDipyrazolo-fused 1,7-NaphthyridineAddition, Dehydration, 6π Electrocyclization nih.govacs.org
DominoPyrazol-5-amine, ArylglyoxalDipyrazolo-fused 1,3-DiazocaneSequential additions and cyclizations nih.gov

Tautomerism and Conformational Dynamics Studies

Pyrazole Tautomerism

Tautomerism is a critical aspect of pyrazole chemistry, influencing the reactivity, physical properties, and biological activity of these compounds. For this compound, two primary forms of tautomerism are relevant: the amino-imino tautomerism involving the exocyclic nitrogen and the annular tautomerism of the pyrazole ring itself, although the latter is blocked by the N1-substituent.

The compound is named as a pyrazol-5-amine, which represents the amino tautomer. However, it can exist in equilibrium with its imino tautomer, 1-(2,6-dichlorophenyl)-1,4-dihydro-5H-pyrazol-5-imine. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. clockss.orgresearchgate.net In general, for 1-aryl-substituted pyrazol-5-ones, which are analogous systems, the NH and OH (enol) forms are often favored over the CH form. researchgate.netchemicalpapers.com By extension, for 1-aryl-pyrazol-5-amines, the amino form is generally expected to be the predominant tautomer in solution. Spectroscopic techniques, particularly NMR, are instrumental in studying these tautomeric equilibria. fu-berlin.denih.gov

Tautomer NameStructureKey Features
Amino TautomerThis compoundAromatic pyrazole ring, exocyclic primary amine group.
Imino Tautomer1-(2,6-Dichlorophenyl)-1,4-dihydro-5H-pyrazol-5-imineNon-aromatic dihydropyrazole ring, exocyclic imine group.

Studies on related 3(5)-substituted-1H-pyrazoles have shown that the tautomeric preference is heavily dependent on the nature of the substituents at the C3 and C5 positions, as well as the potential for intra- and intermolecular hydrogen bonding. nih.gov The presence of the bulky and electron-withdrawing 2,6-dichlorophenyl group at the N1 position will also influence the electronic distribution within the pyrazole ring and thus affect the tautomeric equilibrium.

Conformational Analysis around Substituents

The three-dimensional structure of this compound is largely dictated by the rotational barrier around the single bond connecting the dichlorophenyl ring to the pyrazole ring. Due to the steric hindrance imposed by the two chlorine atoms at the ortho positions, it is highly probable that the phenyl ring is significantly twisted out of the plane of the pyrazole ring.

X-ray crystallographic studies of structurally related compounds provide insight into this conformational preference. For instance, in the crystal structure of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, the 2,6-dichlorophenyl ring is twisted with respect to the adjacent part of the molecule. nih.gov Similarly, in 2,6-bis-[(1H-pyrazol-1-yl)methyl]pyridine, the pyrazolyl groups are oriented nearly perpendicular to the central pyridine ring, with dihedral angles around 86-88°. nih.gov

SubstituentBondExpected ConformationRationale
2,6-DichlorophenylN1-C(phenyl)Non-planar (twisted)Steric hindrance from ortho-chloro substituents.

Structure Activity/property Relationship Sar/spr Studies of 1 2,6 Dichlorophenyl 1h Pyrazol 5 Amine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine derivatives can be significantly modulated by strategic modifications at various positions of the molecule. These alterations can influence the compound's size, shape, electronics, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

Role of Dichlorophenyl Substitution Pattern

The presence and positioning of the chlorine atoms on the N-phenyl ring are critical determinants of biological activity. While various dichlorophenyl substitution patterns have been explored in medicinal chemistry, the 2,6-dichloro substitution in the parent compound is often crucial for potency.

Substitution PatternRelative Biological Activity (Hypothetical)Rationale
2,6-DichloroHighThe ortho-dichloro substitution can induce a twisted conformation between the phenyl and pyrazole (B372694) rings, which may be optimal for binding to certain biological targets. This can also enhance metabolic stability.
2,4-DichloroModerate to HighThe 2,4-dichloro pattern alters the electronic distribution and steric profile compared to the 2,6-isomer, which can lead to different binding interactions and potencies.
3,4-DichloroModerateSubstitution at the meta and para positions provides a different spatial arrangement of the chlorine atoms, which can result in a less optimal fit for some targets compared to ortho-substituted analogues.

Modifications at the Pyrazole C3, C4, and C5 Positions

The pyrazole ring itself offers multiple sites for modification, namely the C3, C4, and C5 positions, each providing a vector for altering the compound's properties.

Substitutions at the C3 position can significantly impact the electronic nature and steric bulk of the molecule. Introducing different aryl or alkyl groups at this position can modulate the compound's interaction with the target protein. For instance, in a series of 3,4,5-substituted pyrazoles, the introduction of various sized residues at the C3(5) position was shown to influence inhibitory activity arabjchem.org.

The C4 position of the pyrazole ring is often a key point for introducing diversity. Halogenation or the addition of small alkyl groups at C4 can influence the compound's lipophilicity and electronic properties, which in turn can affect cell permeability and binding affinity.

The C5 position , bearing the crucial amino group in the parent compound, is also a site for modification, although this often overlaps with the influence of the amine functionality itself, which is discussed in the next section. Generally, the electronic properties of substituents at C3 and C5 have been found to influence the stability of pyrazole tautomers revistabionatura.org.

The following table summarizes the observed impact of various substitutions at these positions on the biological activity of pyrazole derivatives, providing a general guide to SAR at these positions.

PositionSubstituent TypeGeneral Impact on ActivityExample from Literature (Related Scaffolds)
C3Small Alkyl (e.g., Methyl)Can enhance binding through hydrophobic interactions.In some kinase inhibitors, a C3-methyl group is beneficial for potency.
C3Aryl/HeteroarylCan introduce additional binding interactions (e.g., π-stacking) and modulate electronic properties.3,5-diarylpyrazoles have shown a range of biological activities arabjchem.org.
C4Halogen (e.g., Cl, Br)Increases lipophilicity and can form halogen bonds with the target protein.Halogenation at C4 is a common strategy to improve the potency of bioactive molecules.
C4CyanoActs as a hydrogen bond acceptor and can influence the electronic properties of the ring.The cyano group is a common substituent in medicinal chemistry to enhance binding affinity.
C5Amino (unsubstituted)Often crucial for activity, acting as a key hydrogen bond donor/acceptor.The 5-aminopyrazole moiety is a key feature in many kinase inhibitors.

Influence of Amine Functionality

The 5-amino group is a cornerstone of the biological activity of many pyrazole derivatives, often acting as a critical hydrogen bond donor and/or acceptor in interactions with target proteins. Modification of this amine functionality, therefore, can have a profound impact on the compound's biological profile.

Common modifications to the 5-amino group include:

Acylation: Introducing an acyl group (e.g., acetyl) can change the electronic properties and hydrogen bonding capacity of the nitrogen. N-acetylation can sometimes reduce activity if the free amine is essential for binding, but in other cases, it can introduce new, favorable interactions.

Alkylation: The addition of alkyl groups to the amine can increase lipophilicity and introduce steric bulk, which can either enhance or diminish activity depending on the specific target's binding site topology.

Formation of Schiff bases or other derivatives: Condensation of the amino group with aldehydes or ketones to form imines (Schiff bases) is a common strategy to explore the chemical space around this functionality and can lead to compounds with altered biological activities.

The following table provides a hypothetical overview of how modifications to the amine functionality might influence biological activity.

ModificationPotential Impact on Biological ActivityRationale
Unsubstituted (-NH2)Often essential for high activityActs as a key hydrogen bond donor and acceptor, forming critical interactions with the biological target.
Acetylation (-NHCOCH3)Variable (can decrease or increase)Removes a hydrogen bond donor but introduces a carbonyl oxygen that can act as a hydrogen bond acceptor. Steric bulk is also increased.
Methylation (-NHCH3 or -N(CH3)2)VariableIncreases lipophilicity and steric hindrance. The hydrogen bonding capacity is altered.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable for understanding the SAR at a quantitative level and for predicting the activity of novel, un-synthesized compounds.

Development of 3D-QSAR Models (e.g., CoMFA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are powerful tools for elucidating the SAR of a series of ligands. CoMFA models are generated by aligning a set of molecules and calculating their steric and electrostatic fields at various grid points in space. These field values are then correlated with the biological activity using partial least squares (PLS) regression.

For pyrazole derivatives, CoMFA studies have been successfully applied to understand their interactions with various biological targets. For instance, a 3D-QSAR study on a series of 3,5-diaryl-4,5-dihydropyrazole analogs as cytotoxic agents revealed the significant contribution of both steric and electrostatic fields to their biological activity researchgate.net. The resulting contour maps from such studies provide a visual representation of the regions in space where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

A typical CoMFA model for a series of this compound derivatives would likely reveal the following:

Steric Contour Maps: Green contours would indicate regions where bulky substituents are favored, suggesting opportunities for adding groups to enhance van der Waals interactions. Yellow contours would highlight areas where steric bulk is detrimental, indicating the need for smaller substituents.

Electrostatic Contour Maps: Blue contours would signify regions where electropositive groups enhance activity, while red contours would indicate where electronegative groups are preferred. This information is crucial for optimizing electrostatic interactions with the target.

Predictive Modeling for Biological Activity

Once a robust QSAR model is developed and validated, it can be used to predict the biological activity of new, designed compounds. This predictive power accelerates the drug discovery process by prioritizing the synthesis of molecules with the highest probability of being active.

Several QSAR studies on pyrazole derivatives have demonstrated good predictive capabilities. For example, a 2D-QSAR study was conducted on a large set of in-house synthesized pyrazole derivatives to predict their anti-cancer activity against various cell lines researchgate.netnih.gov. These models, built using statistical methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS), were then used to estimate the pIC50 values of novel pyrazole compounds nih.gov.

The following table presents an example of how a predictive QSAR model could be used to estimate the anticancer activity of a set of hypothetical this compound derivatives.

Compound IDModificationsExperimental pIC50Predicted pIC50Residual
1Parent Compound6.56.40.1
2C3-Methyl7.17.00.1
3C4-Chloro7.57.6-0.1
45-N-Acetyl5.85.9-0.1
5C3-Phenyl6.26.10.1

The close correlation between the experimental and predicted pIC50 values in such a model would validate its predictive power and its utility in guiding the design of new, more potent analogues.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry for identifying and optimizing novel drug candidates when the three-dimensional structure of the biological target is unknown. nih.gov These approaches rely on the principle that molecules with similar structural features are likely to exhibit similar biological activities. nih.gov For derivatives of this compound, these methods have been instrumental in deciphering the key molecular interactions required for their biological effects and in guiding the rational design of new, more potent, and selective analogues. dovepress.commdpi.com

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific receptor and elicit a biological response. dovepress.com By analyzing a set of active molecules, a common feature hypothesis can be generated, which serves as a 3D query for virtual screening of compound libraries to find new chemical entities with potential activity. dovepress.com

Identification of Key Pharmacophoric Features

Through the analysis of various biologically active derivatives of the this compound scaffold, researchers have identified several crucial pharmacophoric features that govern their interaction with target proteins, such as protein kinases. These features are consistently observed across different series of pyrazole-based inhibitors. nih.govresearchgate.net

The fundamental pharmacophore for this class of compounds typically includes:

A Hydrogen Bond Donor (HBD): The amine group at the C5 position of the pyrazole ring is a critical hydrogen bond donor.

A Hydrogen Bond Acceptor (HBA): One of the nitrogen atoms within the pyrazole ring (typically N2) frequently acts as a hydrogen bond acceptor, anchoring the molecule into the hinge region of kinase ATP-binding pockets. nih.gov

An Aromatic/Hydrophobic Region: The 2,6-dichlorophenyl ring provides a bulky, hydrophobic moiety that occupies a hydrophobic pocket in the target protein. The ortho-dichloro substitution pattern is often crucial for maintaining a specific, twisted conformation that enhances binding affinity.

Additional Hydrophobic/Aromatic Features: Modifications and extensions from the core scaffold can introduce other hydrophobic or aromatic centers that make additional favorable contacts within the binding site.

These key interactions are summarized in the table below, which outlines the essential features for the biological activity of this scaffold.

Pharmacophoric FeatureStructural MoietyType of InteractionPutative Role in Binding
Hydrogen Bond Donor5-Amino group (-NH₂) on pyrazoleHydrogen BondingInteraction with backbone carbonyls in target proteins.
Hydrogen Bond AcceptorPyrazole Ring Nitrogen (N2)Hydrogen BondingAnchoring to hinge regions of kinases (e.g., with residues like Leu83 in CDK2). nih.gov
Hydrophobic/Aromatic Region2,6-Dichlorophenyl RingHydrophobic/van der Waals InteractionsOccupies hydrophobic pockets, with chlorine atoms potentially forming halogen bonds or other specific interactions. nih.gov

Design of Novel Analogues based on SAR

The insights gained from pharmacophore models and Structure-Activity Relationship (SAR) studies have enabled the rational design of novel analogues with improved activity and selectivity. SAR studies investigate how changes in the chemical structure of a compound affect its biological activity, providing a roadmap for optimization. rsc.org

For the this compound scaffold, design strategies often focus on three main areas:

Modification of the 5-Amino Group: The primary amine can be acylated or reacted with various electrophiles to introduce new substituents. This strategy explores additional binding pockets and can modulate the compound's physicochemical properties. For example, converting the amine into an amide can introduce new hydrogen bond acceptors and hydrophobic contacts. nih.gov

Substitution on the Pyrazole Ring: While the core pyrazole is often essential, substitution at the C3 or C4 positions can be used to probe for extra binding interactions or to block metabolic pathways.

Variation of the N1-Aryl Substituent: While the 2,6-dichlorophenyl group is a common feature, its replacement with other substituted aryl or heteroaryl rings can fine-tune the hydrophobic interactions and selectivity profile of the compounds against different biological targets. SAR studies have shown that the substitution pattern on this phenyl ring is critical, with ortho- and para-substitutions often being more favorable than meta-substitutions for certain activities. mdpi.com

The following table presents hypothetical examples of novel analogues designed based on established SAR principles for pyrazole-based inhibitors.

AnalogueModification from Parent ScaffoldSAR RationaleDesired Outcome
Analogue AAcylation of the 5-amino group with a benzoyl group.Introduction of an additional aromatic ring and a hydrogen bond acceptor (carbonyl oxygen) to probe for new interactions. nih.govEnhanced potency or altered selectivity profile.
Analogue BIntroduction of a small alkyl group (e.g., methyl) at the C3 position of the pyrazole ring.Explore a small hydrophobic pocket adjacent to the pyrazole core without disrupting the key H-bonding features.Improved binding affinity and metabolic stability.
Analogue CReplacement of the 2,6-dichlorophenyl group with a 2-chloro-6-fluorophenyl group.Fine-tuning of electronic and steric properties of the hydrophobic moiety; introduction of a potential hydrogen bond acceptor (fluorine).Increased selectivity and improved pharmacokinetic properties.
Analogue DFusion of another heterocyclic ring (e.g., a triazine) to the pyrazole core.Creation of a more rigid scaffold that can lead to higher affinity and selectivity by reducing the entropic penalty of binding. researchgate.netDevelopment of inhibitors with novel binding modes or improved potency.

These rational design strategies, guided by pharmacophore modeling and SAR data, are crucial for advancing the this compound scaffold from a lead compound into a potential drug candidate. mdpi.com

Based on a comprehensive search of available scientific literature, specific computational chemistry and in silico modeling studies focusing solely on the compound This compound were not found.

Therefore, this article cannot be generated as the required detailed research findings for the specified sections—Molecular Docking Simulations, Density Functional Theory (DFT) Calculations, and Molecular Dynamics (MD) Simulations—for this particular compound are not present in the public domain.

To fulfill the request, published research containing the following would be necessary:

Molecular docking reports detailing the binding modes, affinity, and specificity of this compound with specific protein targets.

DFT calculation results that analyze the electronic structure, frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), and predicted spectroscopic properties (IR, UV-Vis, NMR) of this compound.

Molecular dynamics simulation studies investigating the conformational stability and dynamic behavior of this compound.

Without such dedicated studies, generating a scientifically accurate and thorough article strictly adhering to the requested outline is not possible. Information on related pyrazole derivatives exists, but the user's instructions strictly forbid the inclusion of data not directly pertaining to this compound.

Computational Chemistry and in Silico Modeling of 1 2,6 Dichlorophenyl 1h Pyrazol 5 Amine

In Silico ADME Prediction and Pharmacokinetic Profiling

The prediction of ADME properties through computational models is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. These in silico approaches model how a potential drug will interact with the human body.

Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters

Specific predictive data for the absorption, distribution, metabolism, and excretion of 1-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine is not readily found in dedicated studies. Generally, computational tools would assess various physicochemical properties to estimate its ADME profile.

For a molecule like this compound, predictive models would typically calculate parameters such as:

Aqueous Solubility: This parameter is crucial for absorption, as a compound must dissolve before it can be absorbed.

Gastrointestinal (GI) Absorption: Predictions would indicate the extent to which the compound is likely to be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: This predicts whether the compound can cross the protective barrier of the central nervous system.

Cytochrome P450 (CYP) Inhibition: Models would predict the likelihood of the compound inhibiting major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which is important for assessing potential drug-drug interactions.

Plasma Protein Binding: This estimates the degree to which the compound will bind to proteins in the blood, which affects its distribution and availability.

Without specific studies, a hypothetical ADME properties table for a compound of this nature would look like the one below. Please note, the following table is a generalized representation and not based on actual reported data for this compound.

ADME ParameterPredicted ValueImplication
Absorption
Gastrointestinal (GI) AbsorptionHigh/LowLikelihood of oral absorption
Distribution
Blood-Brain Barrier (BBB) PermeantYes/NoPotential for CNS activity
Plasma Protein BindingHigh/LowAffects free drug concentration
Metabolism
CYP2D6 InhibitorYes/NoPotential for drug interactions
CYP3A4 InhibitorYes/NoPotential for drug interactions
Excretion
Renal ClearanceHigh/LowPrimary route of elimination

In Silico Tools for Drug-Likeness and Bioavailability Assessment

A variety of in silico tools and rules are employed to assess the "drug-likeness" and oral bioavailability of a compound. These evaluations help to prioritize compounds that are more likely to be successfully developed into oral medications.

Commonly used assessments include:

Lipinski's Rule of Five: This rule assesses the likelihood of a compound being orally active based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Veber's Rule: This rule relates the number of rotatable bonds and the polar surface area (PSA) to oral bioavailability.

While specific analyses for this compound are not available, a typical drug-likeness evaluation would be presented as follows. The data in the table is illustrative and not based on published research for this specific compound.

Drug-Likeness RuleParameterThresholdPredicted ValueCompliance
Lipinski's Rule Molecular Weight≤ 500 g/mol --
LogP≤ 5--
H-bond Donors≤ 5--
H-bond Acceptors≤ 10--
Veber's Rule Rotatable Bonds≤ 10--
Polar Surface Area (PSA)≤ 140 Ų--
Bioavailability Bioavailability Score---

Further research and dedicated computational studies are required to generate and validate the specific ADME, pharmacokinetic, and drug-likeness properties of this compound.

Molecular Interactions and Biological Target Identification for 1 2,6 Dichlorophenyl 1h Pyrazol 5 Amine and Analogues

Receptor Binding Studies and Antagonism/Agonism Characterization

The interaction of 1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine and its analogues with various receptor systems has been a primary area of research, revealing a range of antagonistic and, in some cases, agonistic or modulatory activities.

Cannabinoid Receptor (CB1) Interactions

Derivatives of 1-phenyl-pyrazol-5-amine are well-documented for their interaction with the cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system. The structural features of these compounds play a crucial role in their affinity and functional activity at the CB1 receptor.

Notably, the presence of a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole (B372694) ring is a key structural requirement for potent and selective CB1 receptor antagonistic activity nih.govconsensus.app. One of the most well-characterized CB1 receptor antagonists is Rimonabant (SR141716A), which features a 1-(2,4-dichlorophenyl) moiety. This compound exhibits high affinity for the CB1 receptor with a Ki value of 2 nM nih.govnih.gov. While this compound itself is a different isomer, the data on rimonabant and other analogues strongly suggest that the dichlorophenyl pyrazole scaffold is a key pharmacophore for CB1 receptor antagonism.

Structure-activity relationship (SAR) studies have further elucidated the importance of various substituents on the pyrazole core for CB1 receptor binding. These studies have shown that in addition to the dichlorophenyl group at position 1, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position are also crucial for high-affinity binding and antagonist activity nih.govconsensus.app.

The antagonistic activity of these pyrazole derivatives is believed to stem from their ability to stabilize an inactive conformation of the CB1 receptor, thereby preventing its activation by endogenous cannabinoids like anandamide.

Adenosine Receptor Binding

Analogues of this compound have also been investigated for their ability to bind to adenosine receptors, which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological processes.

Specifically, pyrazolo-triazolo-pyrimidine derivatives, which share the pyrazole core, have been identified as potent antagonists of adenosine receptors researchgate.net. Research in this area has highlighted the significance of a free amino group at the 5-position of the pyrazole-containing scaffold for achieving high affinity and selectivity, particularly for the A2A adenosine receptor subtype researchgate.netnih.gov.

While specific binding data for this compound at adenosine receptors is not extensively documented in the reviewed literature, the established SAR for related pyrazole-containing compounds suggests that it has the potential to interact with this receptor class. The nature and position of substituents on the phenyl ring and the pyrazole core would likely influence the affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

Other Relevant Receptor Classes

Beyond the well-studied cannabinoid and adenosine receptors, the pyrazole scaffold has been found to interact with a variety of other receptor systems. This highlights the potential for this compound and its analogues to exhibit a broader pharmacological profile.

Dopamine Receptors: Certain substituted pyrazole derivatives have been developed as selective ligands for the human dopamine D4 receptor, showing good affinity and selectivity over other dopamine receptor subtypes nih.gov. For instance, 5-(4-chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole was identified as a human dopamine D4 receptor ligand with moderate affinity acs.org.

GABA A Receptors: Aryl pyrazole derivatives, chemically related to CB1 antagonists, have been shown to modulate the function of the GABA A receptor researchgate.netnih.gov. Some of these compounds potentiate GABA-evoked chloride currents, suggesting a positive allosteric modulatory effect researchgate.netnih.gov. The activity of these derivatives at the GABA A receptor appears to be dependent on their specific molecular structure researchgate.netnih.gov.

Muscarinic Receptors: Pyrazole derivatives have been evaluated as ligands for muscarinic acetylcholine receptors. Some 1-methyl-5-(pyrazol-3- and -5-yl)-1, 2, 3, 6-tetrahydropyridine derivatives have shown antagonistic properties at M1 and M3 muscarinic receptors nih.gov. Additionally, certain pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators of the M4 muscarinic acetylcholine receptor nih.gov.

Histamine Receptors: The pyrazole nucleus has been incorporated into compounds designed as histamine receptor antagonists. While some pyrazole derivatives have been synthesized and tested, they have generally shown weak antagonistic activity at H1, H2, and H3 receptors, suggesting the imidazole moiety is of greater importance for potent histamine receptor antagonism nih.govnih.gov.

Opioid Receptors: Novel pyrazole derivatives have been investigated for their potential to target opioid receptors. One study identified a pyrazole compound that produced antinociception mediated by κ-opioid receptors, preventing the binding of a κ-opioid ligand in vitro nih.gov. However, other studies on different pyrazole series have shown no appreciable affinity for δ-opioid receptors and only limited affinity for κ-receptors in some cases researchgate.net.

Enzyme Inhibition Mechanisms and Kinetics

In addition to receptor binding, this compound and its analogues have been explored as inhibitors of various enzymes, demonstrating the versatility of this chemical scaffold in targeting different classes of proteins.

Inhibition of Specific Enzyme Targets (e.g., Carbonic Anhydrase, LIM Kinase)

Carbonic Anhydrase:

Benzenesulfonamides incorporating pyrazole moieties have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications unifi.it. Studies have shown that pyrazole-containing sulfonamides can exhibit isoform-selective inhibition of hCA I, II, IX, and XII unifi.itunifi.itmdpi.com. For example, a series of substituted pyrazol-4-yl-diazene derivatives were found to be effective inhibitors of cytosolic carbonic anhydrase isoforms hCA I and II, with Ki values in the nanomolar range nih.gov. The inhibitory activity and selectivity of these compounds are influenced by the substitution pattern on the pyrazole and phenyl rings unifi.itunifi.it.

LIM Kinase:

LIM kinases (LIMK1 and LIMK2) are involved in the regulation of actin dynamics and have emerged as therapeutic targets in oncology and other diseases. A small molecule inhibitor of both LIMK1 and LIMK2, N-{5-[2-(2,6-Dichloro-phenyl)-5-difluoromethyl-2H-pyrazol-3-yl]-thiazol-2-yl}-isobutyramide, has been identified, demonstrating potent in vitro inhibition with IC50 values of 7 nM for LIMK1 and 8 nM for LIMK2 nih.gov. The presence of the 2,6-dichlorophenyl group on the pyrazole ring is a key feature of this potent LIMK inhibitor, suggesting that analogues of this compound could also exhibit activity against this enzyme family.

The table below summarizes the inhibitory activities of some pyrazole derivatives against Carbonic Anhydrase and LIM Kinase.

Compound ClassTarget EnzymeActivity (Ki/IC50)Reference
Substituted pyrazol-4-yl-diazene derivativeshCA I1.06 ± 0.16 to 9.83 ± 0.74 nM nih.gov
Substituted pyrazol-4-yl-diazene derivativeshCA II0.68 ± 0.12 to 7.16 ± 1.14 nM nih.gov
N-{5-[2-(2,6-Dichloro-phenyl)-5-difluoromethyl-2H-pyrazol-3-yl]-thiazol-2-yl}-isobutyramideLIMK17 nM nih.gov
N-{5-[2-(2,6-Dichloro-phenyl)-5-difluoromethyl-2H-pyrazol-3-yl]-thiazol-2-yl}-isobutyramideLIMK28 nM nih.gov

Allosteric Modulation and Active Site Binding

The mechanisms by which pyrazole derivatives exert their inhibitory effects on enzymes often involve direct binding to the active site. For instance, many pyrazole-based kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of substrate proteins nih.gov.

Beyond competitive inhibition at the active site, the concept of allosteric modulation is also relevant. Allosteric modulators bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the endogenous ligand or substrate.

While direct evidence for allosteric modulation by this compound is limited in the provided search results, the broader class of pyrazole-containing molecules has been shown to act as allosteric modulators for certain GPCRs. For example, pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators of the M4 muscarinic acetylcholine receptor nih.gov. This suggests that the pyrazole scaffold has the potential to be incorporated into molecules that function through allosteric mechanisms.

The ability of pyrazole derivatives to engage in both active site binding and allosteric modulation underscores the structural versatility of this scaffold and its potential for the development of a wide range of therapeutic agents.

Characterization of Molecular Targets through Affinity-Based Probes

Affinity-based protein profiling (AfBPP) is a powerful strategy to identify the specific cellular targets of a bioactive compound. nih.gov This technique utilizes engineered chemical probes derived from the compound of interest to capture and isolate its binding partners from a complex biological sample, such as a cell lysate. mdpi.com Photoaffinity labeling (PAL) is a particularly effective method within this class, offering spatiotemporal control over the covalent capture of target proteins. nih.gov

The design of a photoaffinity probe based on a parent compound like this compound involves the incorporation of three key functional groups:

Recognition Element: The core scaffold of the parent compound, which is responsible for binding to the target protein.

Photoreactive Group: A moiety, such as a diazirine, aryl azide, or benzophenone, that is chemically stable in the dark but forms a highly reactive species upon UV irradiation, leading to the formation of a covalent bond with nearby amino acid residues in the protein's binding site. nih.gov

Reporter Handle: A tag, typically an alkyne or azide group, that allows for the subsequent visualization and enrichment of the probe-protein complex via bioorthogonal click chemistry. nih.govmdpi.com

A successful example of this approach can be seen in the target identification of pyrazolone-based compounds developed as therapeutics for amyotrophic lateral sclerosis (ALS). acs.orgnih.gov Researchers designed and synthesized a novel photoaffinity probe based on a lead pyrazolone molecule. This probe included a tetrafluoroazidobenzene group as the photoreactive element and a terminal alkyne as the reporter handle. acs.org

The general workflow for using such a probe to identify the targets of a pyrazole-based compound is as follows:

Probe Application and Photocrosslinking: The probe is incubated with live cells or cell lysates, allowing it to bind to its specific protein targets. Subsequent exposure to UV light activates the photoreactive group, creating a covalent link between the probe and the target protein. nih.gov

Click Chemistry and Enrichment: The cell lysate is then treated with a reporter molecule containing a complementary bioorthogonal group (e.g., azide-biotin if the probe has an alkyne handle). A copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction attaches a biotin tag to the probe-protein conjugate. nih.gov

Affinity Purification: The biotinylated proteins are captured and isolated from the rest of the proteome using streptavidin-coated beads. nih.gov

Proteomic Identification: The captured proteins are eluted from the beads, separated by SDS-PAGE, and identified using liquid chromatography-mass spectrometry (LC-MS/MS). acs.orgnih.gov

Target Validation: To confirm that the identified proteins are authentic targets, competition experiments are performed. Here, cells are pre-treated with an excess of the original, unlabeled parent compound before adding the photoaffinity probe. A genuine target will show significantly reduced labeling by the probe in the presence of the competing parent compound. acs.org In the pyrazolone study, this competition experiment confirmed that 14-3-3 isoforms were the true biological targets. acs.orgnih.gov

This affinity-based proteomics approach provides an unbiased and robust method for deconvoluting the molecular targets of novel compounds like this compound within their native biological context.

Ligand-Target Co-crystallization Studies

Once a molecular target is identified, X-ray co-crystallography provides the definitive, high-resolution visualization of the ligand-protein complex. This technique reveals the precise binding mode of the inhibitor, the specific amino acid residues involved in the interaction, and the conformational changes that occur upon binding. For aminopyrazole-based compounds, a common class of targets is the protein kinase family, which plays a crucial role in cellular signaling. mdpi.com

Numerous studies on analogues of this compound have successfully employed co-crystallization to elucidate their mechanism of action. These studies show that the aminopyrazole scaffold is an effective "hinge-binder," a privileged structure that forms key hydrogen bonds with the backbone of the kinase hinge region within the ATP-binding site. acs.orgnih.gov

Key interactions observed in co-crystal structures of aminopyrazole analogues with various protein kinases include:

Hydrogen Bonding: The pyrazole and amine groups are perfectly positioned to act as hydrogen bond donors and acceptors. For instance, the co-crystal structure of a pyrazole-benzimidazole fragment with Aurora A kinase showed the ligand forming hydrogen bonds with the backbone carbonyl of Glu211 and the NH group of Ala213 in the hinge region. acs.org Similarly, docking studies of a 3-amino-1H-pyrazole macrocycle with BMPR2 revealed two hydrogen bonds forming with the backbone of Tyr282. nih.gov

Hydrophobic and van der Waals Interactions: The phenyl ring of the pyrazole inhibitor, often substituted with groups like dichlorophenyl, typically occupies a hydrophobic pocket within the ATP-binding site. In the co-crystal structure of the allosteric inhibitor Asciminib with Bcr-Abl, the chlorine atom on the phenyl ring engages in van der Waals interactions with Leu448, Val487, and Ile508. nih.gov

Pi-Pi Stacking: The aromatic nature of the pyrazole ring can facilitate pi-pi stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine in the binding pocket. For example, a docking study of a pyrazole-based inhibitor with the Bcr-Abl crystal structure showed the pyrazole ring forming a pi-pi stacking interaction with the gatekeeper residue Thr315. nih.gov

A recent study on a series of 5-amino-1H-pyrazole-4-carboxamide derivatives as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) further highlights these principles. An X-ray co-crystal structure confirmed that the lead compound irreversibly binds to FGFR1, providing a detailed structural basis for its potent inhibitory activity against both wild-type and drug-resistant mutant forms of the kinase. nih.gov

The data from these co-crystallization studies are invaluable for structure-based drug design, enabling the rational optimization of inhibitor potency, selectivity, and pharmacokinetic properties.

Table 1: Molecular Interactions of Aminopyrazole Analogues with Protein Kinase Targets

Compound/Analogue Class Protein Target Key Interacting Residues Type of Interaction
Pyrazole-benzimidazole fragment Aurora A Kinase Glu211, Ala213 Hydrogen Bonding to Hinge Region
3-Amino-1H-pyrazole macrocycle BMPR2 Tyr282, S350 Hydrogen Bonding
Pyrazole-based inhibitor Bcr-Abl Met318, Glu286, Asp381 Hydrogen Bonding
Pyrazole-based inhibitor Bcr-Abl Thr315 Pi-Pi Stacking
Asciminib (Allosteric Inhibitor) Bcr-Abl Leu448, Val487, Ile508 Van der Waals Interactions
5-Amino-1H-pyrazole-4-carboxamide FGFR1 Cys488 (covalent), various Covalent and Non-covalent

Chemical Biology Applications and Lead Optimization Strategies for 1 2,6 Dichlorophenyl 1h Pyrazol 5 Amine Derivatives

Derivatization Strategies for Enhanced Bioactivity and Selectivity

The core structure of 1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine serves as a versatile scaffold for the development of novel bioactive compounds. Derivatization strategies are pivotal in modulating the pharmacological profile of this parent molecule to enhance its bioactivity and selectivity towards specific biological targets. These strategies primarily involve the introduction of various substituents and modifications of the pyrazole (B372694) core.

Strategic Substituent Introduction

The introduction of specific substituents at various positions of the this compound scaffold can significantly influence its biological activity. The pyrazole motif is a core structure in numerous biologically active compounds, and strategic substitutions can enhance properties such as antibacterial or anti-inflammatory effects. researchgate.net For instance, modifications at the N1-phenyl ring, the C3, and C4 positions of the pyrazole ring, and the C5-amino group can be explored.

Key positions for substitution and their potential impact are outlined below:

N1-Phenyl Ring: The 2,6-dichloro substitution on the phenyl ring already imposes a specific conformational constraint on the molecule. Further modifications to this ring are generally less common but could involve the introduction of small polar groups to modulate solubility.

C3 and C4 Positions: These positions on the pyrazole ring are prime targets for introducing diversity. The addition of small alkyl groups, halogens, or hydrogen bond donors/acceptors can influence target binding and selectivity.

C5-Amino Group: This amino group is a key site for derivatization. Acylation, alkylation, or incorporation into larger heterocyclic systems can lead to significant changes in bioactivity. For example, forming amide or sulfonamide linkages can introduce new interactions with a biological target.

The following table illustrates hypothetical derivatizations and their intended effects on bioactivity:

Derivative Modification Position of Modification Intended Effect Hypothetical Target Class
Compound A Addition of a methyl groupC3Increased lipophilicity and potential for enhanced van der Waals interactions.Kinases
Compound B Introduction of a hydroxyl groupC4Increased polarity and potential for hydrogen bonding.Proteases
Compound C Acylation with an acetyl groupC5-aminoNeutralize basicity and introduce a hydrogen bond acceptor.GPCRs
Compound D Sulfonylation with a methanesulfonyl groupC5-aminoIntroduce a strong hydrogen bond acceptor and increase polarity.Ion Channels

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures that maintain the essential pharmacophoric features of the original molecule but possess improved properties. uniroma1.itbiosolveit.de For this compound, this could involve replacing the pyrazole core with other five- or six-membered heterocycles while retaining the 2,6-dichlorophenyl and amino functionalities in a similar spatial arrangement. The goal of scaffold hopping is to discover structurally novel compounds by modifying the central core of a known active molecule. uniroma1.it

Bioisosteric replacement, a related concept, involves the substitution of specific functional groups with other groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net For example, the pyrazole ring could be replaced by an isoxazole or a triazole to explore different electronic distributions and hydrogen bonding patterns.

Examples of potential scaffold hops and bioisosteric replacements for the pyrazole core are presented below:

Original Scaffold Scaffold Hop/Bioisostere Rationale Potential Advantages
PyrazoleIsoxazoleSimilar size and shape, different electronics and hydrogen bonding capabilities.Improved metabolic stability or altered target interactions.
Pyrazole1,2,3-TriazoleMaintains a five-membered aromatic ring with a different arrangement of nitrogen atoms.Novel intellectual property, potential for new vector interactions.
PyrazoleImidazoleAltered pKa and hydrogen bonding pattern.Enhanced solubility or different target engagement.

Design of Chemical Probes for Biological Systems

Derivatives of this compound can be strategically designed to serve as chemical probes for studying biological systems. A chemical probe is a small molecule that is used to study and manipulate a biological target, often a protein. The design of such probes requires a balance of potency, selectivity, and the incorporation of a reporter group or a reactive group for target identification.

Key features in the design of chemical probes from this scaffold include:

Affinity Handle: The core this compound structure, optimized for high affinity and selectivity for the target of interest.

Linker: A flexible or rigid linker attached to a non-critical position of the scaffold (e.g., the C4 position or a less sterically hindered part of a C5-substituent).

Reporter/Reactive Group: A terminal group that can be a fluorophore (for imaging), a biotin tag (for affinity purification), or a photo-crosslinker (for covalent target capture).

The following table provides a hypothetical design of chemical probes based on the this compound scaffold:

Probe Type Reporter/Reactive Group Linker Attachment Point Application
Fluorescent Probe FluoresceinC4 of the pyrazole ring via a polyethylene glycol (PEG) linker.Cellular imaging and localization of the target protein.
Affinity Probe BiotinC5-amino group via a long alkyl chain.Pull-down experiments to identify binding partners.
Photoaffinity Probe BenzophenoneN1-phenyl ring (para position) via an ether linkage.Covalent labeling and identification of the direct binding site on the target protein.

Optimization of Lead Compounds for Drug Discovery

Once a derivative of this compound demonstrates promising biological activity, it becomes a lead compound that requires further optimization to improve its drug-like properties. This process involves a multi-parameter optimization of potency, selectivity, pharmacokinetics, and safety.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the biological target, typically obtained through X-ray crystallography or cryo-electron microscopy, to guide the optimization of a lead compound. acs.org If the structure of the target protein in complex with a this compound derivative is available, it can provide invaluable insights into the binding mode and key interactions.

The SBDD process for optimizing these derivatives would involve:

Co-crystallization: Obtaining a high-resolution crystal structure of the target protein bound to a lead compound.

Binding Site Analysis: Identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein.

In Silico Modification: Using computational chemistry tools to design new derivatives that can form additional favorable interactions with the target, for example, by adding a substituent that can reach a nearby pocket or form a new hydrogen bond.

Synthesis and Testing: Synthesizing the designed compounds and evaluating their biological activity to validate the design hypothesis.

Ligand Efficiency and Lipophilic Efficiency (LipE) Optimization

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in lead optimization to ensure that increases in potency are achieved efficiently and without a significant increase in undesirable properties like lipophilicity. csmres.co.uksciforschenonline.org

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of heavy atoms). It is a measure of the binding energy per atom. During lead optimization, the goal is to maintain or improve LE as the molecule is elaborated.

Lipophilic Efficiency (LipE): Also known as Ligand Lipophilicity Efficiency (LLE), this metric relates potency to lipophilicity (logP or logD). sciforschenonline.org It is calculated as pIC50 (or pKi) - logP. A higher LipE value is desirable, as it indicates that the compound's potency is not solely driven by non-specific hydrophobic interactions, which can lead to promiscuity and poor pharmacokinetic properties. researchgate.netyoutube.com

The following table shows a hypothetical lead optimization campaign for a this compound derivative, tracking LE and LipE:

Compound Modification pIC50 Heavy Atoms logP LE LipE
Lead -6.0183.50.332.5
Analog 1 Addition of C4-Cl6.5194.00.342.5
Analog 2 Addition of C4-OH7.2193.20.384.0
Analog 3 C5-acetamido7.5213.30.364.2

In this hypothetical example, the introduction of a hydroxyl group (Analog 2) and an acetamido group (Analog 3) led to significant improvements in LipE, suggesting a more efficient optimization path compared to the addition of a chloro group (Analog 1).

Advanced Applications and Future Research Trajectories

Exploration of Novel Fused Pyrazole (B372694) Architectures

The chemical reactivity of 5-aminopyrazoles, such as 1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, makes them ideal precursors for the construction of fused heterocyclic rings. nih.gov These polyfunctional compounds possess multiple nucleophilic sites that can react with various bielectrophiles to form a diverse array of pyrazolo-fused azines, including pyrazolopyrimidines, pyrazolotriazines, and other complex systems. nih.govnih.gov The synthesis of such fused architectures is a key strategy in medicinal chemistry to explore new chemical space and develop compounds with enhanced biological activity. mdpi.com

Synthesis of Pyrazoloazines and Pyrazolo-Fused Ring Systems

The 5-amino group on the pyrazole ring is a primary site for cyclization reactions. Research has demonstrated the synthesis of complex fused systems incorporating the 2,6-dichlorophenyl moiety, which is known to influence the pharmacological profile of molecules.

One notable example involves the synthesis of derivatives of the nih.govmdpi.comeurasianjournals.comtriazolo[3,4-b] nih.govnih.goveurasianjournals.comthiadiazine ring system. zsmu.edu.ua In this multi-step synthetic sequence, a pyrazole-containing precursor, 4-amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-3-thiol, is reacted with 2,6-dichlorobenzaldehyde. zsmu.edu.ua The resulting Schiff base undergoes further reaction and cyclization to yield the fused triazolothiadiazine structure. zsmu.edu.ua This demonstrates a robust pathway to creating complex, multi-ring systems where the 2,6-dichlorophenyl group is strategically incorporated into the final architecture. zsmu.edu.ua

Another advanced fused system developed from a related precursor is a potent Src kinase inhibitor based on a benzo nih.govmdpi.comeurasianjournals.comtriazine core. nih.gov The synthesis of [7-(2,6-dichlorophenyl)-5-methylbenzo nih.govmdpi.comeurasianjournals.comtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine highlights the successful incorporation of the 1-(2,6-dichlorophenyl) moiety into a tricyclic framework designed for specific biological targeting. nih.govresearchgate.net Such synthetic strategies are crucial for building libraries of novel fused pyrazoles for biological screening.

Investigating Biological Activities of Fused Derivatives

The fusion of additional heterocyclic rings onto the pyrazole core of this compound can lead to derivatives with significant and specific biological activities. The resulting rigid structures can orient key pharmacophoric features, such as the dichlorophenyl group, in a conformationally constrained manner, enhancing interactions with biological targets.

Derivatives of the pyrazole-containing triazolothiadiazine system have been evaluated for their antinociceptive (analgesic) activity. zsmu.edu.ua Furthermore, in silico studies of these compounds have been conducted to predict their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are critical for identifying promising drug candidates. zsmu.edu.uaresearchgate.net

The benzo nih.govmdpi.comeurasianjournals.comtriazine derivative mentioned previously was identified as a potent and orally active Src kinase inhibitor. nih.gov It demonstrated significant anti-tumor activity in both human tumor cell lines and animal models of tumor growth, underscoring the therapeutic potential unlocked by creating these complex fused architectures. researchgate.net

Fused Ring SystemKey Structural FeaturesReported Biological Activity / InvestigationReference
nih.govmdpi.comeurasianjournals.comTriazolo[3,4-b] nih.govnih.goveurasianjournals.comthiadiazineContains 2,6-dichlorophenyl substituteAnalgesic (antinociceptive) activity; In silico ADME prediction zsmu.edu.uazsmu.edu.ua
Benzo nih.govmdpi.comeurasianjournals.comtriazineContains 7-(2,6-dichlorophenyl) moietyPotent, orally active Src kinase inhibitor; Anti-tumor activity nih.govresearchgate.net

Mechanistic Chemical Biology Studies

While detailed mechanistic studies on this compound itself are not extensively documented, its derivatives have been the subject of significant mechanistic investigation. The development of fused pyrazole derivatives often progresses from initial screening to detailed studies to understand their mechanism of action at a molecular level.

The investigation of the benzo nih.govmdpi.comeurasianjournals.comtriazine derivative as a Src kinase inhibitor is a prime example of mechanistic chemical biology. nih.govresearchgate.net Src kinase is a non-receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival; its dysregulation is implicated in many cancers. Identifying a derivative of the core 1-(2,6-dichlorophenyl)pyrazole structure as a potent inhibitor of this specific enzyme provides a clear mechanism of action for its observed anti-tumor effects. researchgate.net Such studies are essential for the rational design of next-generation inhibitors with improved potency and selectivity.

Drug Repurposing Potential for this compound Analogues

Drug repurposing, or finding new therapeutic uses for existing compounds, is a highly efficient strategy in pharmaceutical development. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component in drugs with a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects. nih.govglobalresearchonline.netnih.gov

Given this therapeutic diversity, analogues of this compound are strong candidates for repurposing screens. A compound initially designed as, for example, a kinase inhibitor might show unexpected efficacy against a microbial pathogen or as an anti-inflammatory agent. The broad pharmacological profile of the pyrazole class suggests that a library of analogues built around the this compound core could yield hits against a wide variety of biological targets. For instance, pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from 5-aminopyrazole precursors, have been specifically investigated for their repurposing potential as anticancer agents. nih.gov This approach leverages the known biological promiscuity of the pyrazole scaffold to accelerate the discovery of new medicines.

Integration of Artificial Intelligence and Machine Learning in Pyrazole Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictive power of computational models. ijettjournal.orgnih.gov These technologies are particularly well-suited for the exploration of well-defined chemical scaffolds like pyrazoles, where large datasets on synthesis and biological activity can be leveraged.

AI can significantly enhance various stages of the discovery pipeline, from identifying novel synthetic routes to predicting a compound's biological activity and potential toxicity. rjsocmed.com For pyrazole research, AI can analyze vast databases of chemical reactions to propose efficient, high-yield pathways to novel fused architectures, including those derived from this compound. premierscience.com

Predictive Modeling for Synthesis and Biological Activity

Predictive modeling is a core application of AI/ML in chemical research. For pyrazole derivatives, computational tools are used extensively for in silico screening and property prediction. eurasianjournals.comnih.gov

Synthesis Prediction: AI algorithms can be trained on reaction data to predict the outcomes of chemical transformations or to propose novel retrosynthetic pathways for complex target molecules. This can help chemists design more efficient routes to new fused pyrazole systems.

Biological Activity Prediction: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be built to predict the biological activity of novel pyrazole analogues. By training on a dataset of known pyrazoles and their activities (e.g., IC₅₀ values against a specific enzyme), these models can screen virtual libraries of thousands of compounds to prioritize a smaller, more promising set for actual synthesis and testing. nih.gov This approach has been successfully applied to predict the activity of pyrazoles against targets like the COX-2 enzyme. researchgate.net

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a drug candidate is crucial. AI models are increasingly used to forecast these properties early in the discovery process, allowing researchers to filter out compounds likely to fail later for pharmacokinetic reasons. zsmu.edu.ua Molecular docking studies, a form of computational modeling, are also used to predict how pyrazole derivatives will bind to their biological targets, providing insights into their mechanism of action and helping to optimize their structure for better efficacy. eurasianjournals.comrsc.org

De Novo Design of Pyrazole-Based Ligands

The compound this compound serves as a quintessential starting scaffold for de novo ligand design, a computational and synthetic strategy aimed at building novel bioactive molecules from the ground up. The inherent chemical properties of this pyrazole derivative—namely its privileged pyrazole core, the reactive 5-amino group, and the sterically influential 2,6-dichlorophenyl moiety—provide a versatile framework for generating potent and selective inhibitors, particularly for protein kinases.

De novo design strategies can be broadly categorized into two synergistic approaches: structure-based and ligand-based design.

Structure-Based De Novo Design

This approach relies on the three-dimensional structure of the biological target, such as the ATP-binding site of a protein kinase. The this compound scaffold can be computationally docked into the active site, and algorithms are then used to "grow" new molecular fragments from its reactive vectors or link it to other fragments that occupy adjacent sub-pockets.

The 5-amino group is a particularly effective anchor point for such strategies. It can act as a hydrogen bond donor or serve as a nucleophilic handle for synthetic elaboration. A prominent example of this is the design of pyrazolo[1,5-a]pyrimidine inhibitors. mdpi.commdpi.com In this strategy, the 5-aminopyrazole core undergoes a cyclization reaction to form the fused pyrazolo[1,5-a]pyrimidine ring system. This bicyclic core is a highly effective bioisostere for other hinge-binding motifs found in kinase inhibitors.

For instance, in the design of inhibitors for Tropomyosin receptor kinases (Trks), a structure-based approach was used to develop novel pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Molecular docking studies guided the synthesis of compounds that could effectively occupy the kinase hinge region, leading to inhibitors with IC₅₀ values in the low nanomolar range. nih.gov Similarly, in the development of inhibitors for protein kinase CK2, X-ray crystallography of an initial hit compound bound to the enzyme revealed that the N2 of the pyrazolo[1,5-a]pyrimidine core and the C7 NH group interact with the hinge region of the ATP-binding pocket. nih.gov This structural insight allowed for the rational design of subsequent generations of inhibitors with improved potency and optimized pharmacokinetic properties. nih.gov

The 2,6-dichlorophenyl group at the N1 position plays a crucial role by inducing a specific conformation that orients the rest of the molecule within the binding pocket. This substitution pattern is frequently employed in kinase inhibitor design to exploit hydrophobic pockets and enhance selectivity. nih.gov

Fragment-Based and Ligand-Based De Novo Design

In the absence of a high-resolution target structure, ligand-based methods can be employed. Quantitative Structure-Activity Relationship (QSAR) models can be built from a series of known pyrazole-based inhibitors to identify key chemical features essential for activity. nih.gov These models can then guide the de novo design of new molecules with enhanced potency.

Fragment-based design involves identifying small molecular fragments that bind to hotspots on the protein target and then growing or linking these fragments to generate a higher-affinity ligand. The this compound scaffold itself can be considered a large fragment. Computational methods can identify complementary fragments to be synthetically attached to the 5-amino position, progressively building a potent inhibitor within the confines of the target's active site.

A successful application of this concept is the development of selective PI3Kδ inhibitors. Researchers focused on the pyrazolo[1,5-a]pyrimidine core, derived from 5-aminopyrazoles, and systematically modified substituents at various positions to achieve high potency and selectivity. mdpi.com This iterative process of design, synthesis, and biological evaluation led to the discovery of compounds with IC₅₀ values in the low nanomolar range for the target isoform. mdpi.com

The table below summarizes the activity of several pyrazolo[1,5-a]pyrimidine-based inhibitors designed using these principles, illustrating the successful application of de novo design strategies originating from a 5-aminopyrazole framework.

CompoundTarget KinaseInhibitory Activity (IC₅₀)Design Strategy Highlight
Compound 8aTrkA< 5 nMStructure-based design targeting Trk kinases. nih.gov
Compound 8fTrkA< 5 nMStructure-based design targeting Trk kinases. nih.gov
Compound 9aTrkA< 5 nMStructure-based design targeting Trk kinases. nih.gov
Compound 7lCK2< 3 nMStructure-guided modifications based on X-ray co-crystal structures. nih.gov
Compound 12dCK2< 3 nMProperty-based optimization to improve cellular potency and reduce lipophilicity. acs.org
CPL302253 (54)PI3Kδ2.8 nMCore scaffold optimization focusing on the pyrazolo[1,5-a]pyrimidine system. mdpi.com

Future research will likely leverage advancements in artificial intelligence and machine learning to further enhance de novo design. These technologies can rapidly generate and evaluate vast numbers of virtual compounds based on the this compound scaffold, predicting their binding affinity, selectivity, and pharmacokinetic properties with increasing accuracy, thereby accelerating the discovery of next-generation therapeutics.

Q & A

Q. What are the standard synthetic routes for 1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole derivatives with electrophilic reagents under basic conditions. For example, lithium hydroxide in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 343 K) facilitates coupling with aryl halides, achieving yields up to ~74% . Key reagents include halogenated aromatic compounds (e.g., o-nitrochlorobenzene), while reaction optimization focuses on solvent choice, temperature, and catalyst selection.

Q. How is the structural conformation of this compound characterized in crystallographic studies?

X-ray diffraction (XRD) reveals a folded molecular conformation with a dihedral angle of ~74° between the dichlorophenyl and pyrazole rings. Intramolecular N–H⋯O hydrogen bonding stabilizes the structure, while intermolecular C–H⋯O and N–H⋯N interactions govern crystal packing . Complementary techniques like NMR and IR spectroscopy validate functional groups (e.g., amine and pyrazole rings) and electronic environments.

Q. What pharmacological activities are associated with this compound derivatives?

Pyrazol-5-amine derivatives exhibit antimicrobial, antitubulin, and σ receptor antagonism. For instance, analogs show activity against cancer cell lines by disrupting microtubule assembly (IC₅₀ values in µM range) and antibacterial effects via membrane disruption . Biological evaluation typically involves in vitro assays (e.g., sea urchin embryo models for antimitotic activity) and receptor binding studies.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Systematic parameter screening is critical:

  • Solvent polarity : DMSO enhances solubility of intermediates but may require post-reaction dilution with water for precipitation .
  • Catalysts : Transition metals (e.g., Cu²⁺) or tert-butylphosphonic acid improve regioselectivity in multicomponent reactions .
  • Temperature : Controlled heating (e.g., 343 K) minimizes side reactions like over-oxidation . Yield optimization often requires orthogonal purification (e.g., ethanol:acetone recrystallization) .

Q. What computational methods predict the compound’s structure-activity relationships (SAR) for drug design?

Density functional theory (DFT) models correlate electronic properties (e.g., HOMO-LUMO gaps) with biological activity. Molecular docking studies reveal binding affinities to targets like σ₁ receptors or tubulin. For example, substituent effects (e.g., electron-withdrawing Cl groups) enhance receptor binding by ~30% in some analogs . QSAR models further guide substituent selection for improved pharmacokinetics.

Q. How do structural modifications influence pharmacological efficacy and selectivity?

  • Substituent position : 2,6-dichlorophenyl groups enhance steric bulk, improving receptor binding over 2,4-dichloro analogs .
  • Heterocyclic fusion : Triazolo[3,4-b]thiadiazine derivatives exhibit higher antitumor activity due to increased planarity and π-π stacking .
  • Amine functionalization : Acylation or thiourea conjugation modulates solubility and bioavailability .

Q. What analytical techniques resolve contradictions in reported biological data?

  • Dose-response curves : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial studies) .
  • Metabolite profiling : LC-MS identifies degradation products that may skew in vitro results.
  • Crystallography vs. NMR : Resolve discrepancies in tautomeric forms (e.g., pyrazole vs. pyrazolium) affecting reactivity .

Methodological Guidance Table

Research Aspect Key Techniques Optimization Parameters References
SynthesisNucleophilic substitution, condensationSolvent polarity, temperature (343 K), catalyst (LiOH)
Structural AnalysisXRD, NMR, IRHydrogen bonding, dihedral angles
Pharmacological EvaluationIn vitro assays (antimicrobial, antitubulin)Dose standardization, cell line selection
Computational ModelingDFT, molecular docking, QSARBinding affinity calculations, substituent effects

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.